

Application Notes and Protocols: sn-Glycerol 3-Phosphate Biscyclohexylammonium Salt as a Standard

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Compound of Interest

Compound Name: *sn-Glycerol 3-phosphate
biscyclohexylammonium salt*

Cat. No.: B7802622

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Audience: Researchers, scientists, and drug development professionals.

Introduction

sn-Glycerol 3-phosphate (G3P) is a pivotal intermediate in carbohydrate and lipid metabolism. [1][2][3] Its accurate quantification is crucial for understanding various physiological and pathological processes, including glycerolipid biosynthesis, glycolysis, and cellular signaling. [1][3][4] **sn-Glycerol 3-phosphate biscyclohexylammonium salt** is a stable and reliable standard for the precise quantification of G3P in a variety of biological samples. [1][3][5] These application notes provide detailed protocols for the use of **sn-Glycerol 3-phosphate biscyclohexylammonium salt** as a standard in colorimetric and chromatographic assays.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_3H_9O_6P \cdot 2C_6H_{13}N$	[2][3]
Molecular Weight	370.42 g/mol	[2][3][6]
Appearance	White powder	[2][3]
Purity	≥93% (GC)	[2][3][7]
Solubility	Water: 50 mg/mL	[2][3]
Storage Temperature	-20°C	[2][3]

Applications

The primary application of **sn-Glycerol 3-phosphate biscyclohexylammonium salt** is as a standard for the quantification of G3P in various biological contexts. Key applications include:

- **Enzymatic Assays:** Serving as a standard in colorimetric and fluorometric assays to determine the concentration of G3P in cell lysates and tissue homogenates.[1][2]
- **Chromatography:** Used as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate quantification of G3P in complex biological samples.[4][8]
- **Enzyme Kinetics:** Utilized in assays for enzymes that metabolize G3P, such as glycerol-3-phosphate dehydrogenase (G3PDH), to determine kinetic parameters.
- **Lipidomics:** Employed in the analysis of phospholipid metabolism, particularly in assays measuring phosphatidic acid (PA) levels, where PA is hydrolyzed to G3P for quantification.[3][8][9]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare a series of sn-Glycerol 3-phosphate standards for generating a standard curve.

Materials:

- **sn-Glycerol 3-phosphate biscyclohexylammonium salt**

- Ultrapure water
- Microcentrifuge tubes
- Pipettes and sterile tips

Protocol:

- Preparation of 100 mM Stock Solution:
 - Accurately weigh a known amount of **sn-Glycerol 3-phosphate biscyclohexylammonium salt**.
 - Dissolve the salt in ultrapure water to a final concentration of 100 mM. For example, dissolve 37.04 mg in 1 mL of water.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution in aliquots at -20°C for up to 2 months.[\[1\]](#)[\[2\]](#)
- Preparation of 1 mM Working Standard Solution:
 - Thaw an aliquot of the 100 mM stock solution on ice.
 - Dilute 10 µL of the 100 mM stock solution with 990 µL of ultrapure water to obtain a 1 mM working standard solution.[\[2\]](#)
 - Mix well by pipetting. This working solution will be used to prepare the standard curve.

Colorimetric Assay for G3P Quantification

Objective: To quantify G3P in biological samples using a colorimetric assay. This protocol is adapted from commercially available kits.

Principle: G3P is oxidized by a G3P enzyme mix to form an intermediate that reacts with a probe to produce a colored product. The absorbance of this product is directly proportional to the G3P concentration.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Materials:

- G3P Assay Buffer
- G3P Enzyme Mix
- G3P Probe
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 450 nm
- Sample (e.g., cell lysate, tissue homogenate)
- sn-Glycerol 3-phosphate standard solutions

Workflow:

Caption: Workflow for the colorimetric quantification of G3P.

Protocol:

- Standard Curve Preparation:
 - Add 0, 2, 4, 6, 8, and 10 μL of the 1 mM G3P working standard solution to a series of wells in a 96-well plate to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[\[1\]](#)
 - Adjust the volume in each well to 50 μL with G3P Assay Buffer.
- Sample Preparation:
 - Cells: Homogenize 1×10^6 cells in 100 μL of ice-cold G3P Assay Buffer.[\[1\]](#)
 - Tissues: Homogenize 10 mg of tissue in 100 μL of ice-cold G3P Assay Buffer.[\[1\]](#)
 - Incubate the homogenate on ice for 10 minutes.
 - Centrifuge at 12,000 x g for 5 minutes to remove insoluble material.[\[1\]](#)

- Collect the supernatant.
- Add 1-50 μL of the supernatant to the 96-well plate. Adjust the final volume to 50 μL with G3P Assay Buffer. It is recommended to test several dilutions for unknown samples.[1][2]
- Reaction:
 - Prepare a Reaction Mix according to the kit manufacturer's instructions, typically containing G3P Assay Buffer, G3P Enzyme Mix, and G3P Probe.
 - Add 50 μL of the Reaction Mix to each well containing the standard and sample.
 - Mix well.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the absorbance at 450 nm using a microplate reader.
- Calculation:
 - Subtract the 0 nmol/well standard reading from all other readings.
 - Plot the standard curve of absorbance versus the amount of G3P.
 - Determine the concentration of G3P in the samples from the standard curve.

Quantitative Data:

Parameter	Value	Reference
Linear Range	2 - 10 nmol/well	[1]
Limit of Detection	< 2 nmol/well	

GC-MS for G3P Quantification

Objective: To quantify G3P in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: G3P is extracted from the sample, derivatized to increase its volatility, and then separated and quantified by GC-MS. An internal standard is used for accurate quantification.^[4]
^[8]

Materials:

- **sn-Glycerol 3-phosphate biscyclohexylammonium salt** (for standard curve)
- Internal Standard (e.g., Ribitol)
- Acetonitrile
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
- GC-MS system
- Nitrogen gas evaporator
- Vortex mixer
- Heating block

Workflow:

Caption: Workflow for G3P quantification by GC-MS.

Protocol:

- Standard Curve Preparation:
 - Prepare a series of standard solutions containing known concentrations of sn-Glycerol 3-phosphate and a fixed concentration of the internal standard (e.g., Ribitol).
 - Process these standards in the same manner as the samples.
- Sample Extraction:

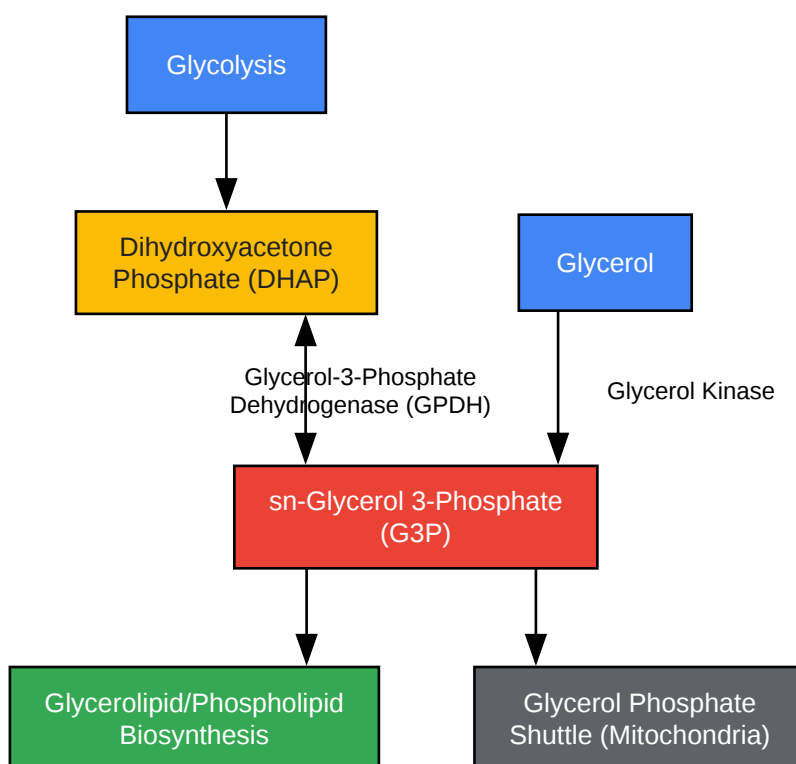
- Extract G3P from the biological sample (e.g., 10-100 mg of plant tissue) using a suitable extraction protocol, ensuring the addition of the internal standard at the beginning of the procedure.[\[4\]](#)
- Derivatization:
 - Dry the extract completely under a stream of nitrogen gas.[\[4\]](#)
 - Add 50-75 μ L of acetonitrile to the dried sample and vortex for 10 seconds.[\[4\]](#)
 - Add 50-75 μ L of MSTFA with 1% TMCS.[\[4\]](#)
 - Incubate at 65°C for 1 hour.[\[4\]](#)
- GC-MS Analysis:
 - Inject 0.5-1 μ L of the derivatized sample into the GC-MS.
 - Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.[\[4\]](#)
 - Monitor the following ions:
 - G3P: Quantifier ion m/z 299; Qualifier ions m/z 357, 445.[\[4\]](#)
 - Ribitol (Internal Standard): Quantifier ion m/z 217; Qualifier ions m/z 147, 307.[\[4\]](#)
- Quantification:
 - Generate a standard curve by plotting the ratio of the peak area of the G3P quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the G3P standards.
 - Calculate the concentration of G3P in the samples based on this standard curve.

Quantitative Data:

Parameter	Value	Reference
Detection Limit	0.1 ng	[4]
Sample Amount	10 - 100 mg fresh tissue	[4]

Signaling Pathway Involvement

sn-Glycerol 3-phosphate is a key node in metabolism, linking glycolysis, gluconeogenesis, and lipid biosynthesis.



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Caption: Central role of G3P in metabolic pathways.

Conclusion

sn-Glycerol 3-phosphate biscyclohexylammonium salt is an indispensable standard for the accurate and reliable quantification of G3P in biological research. The protocols outlined in these application notes provide a framework for its use in common analytical techniques,

enabling researchers to obtain precise measurements of this critical metabolite. Proper preparation of standards and adherence to optimized protocols are essential for achieving high-quality, reproducible data.

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